molecular formula C21H17FN4O3S B11617534 (7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11617534
M. Wt: 424.4 g/mol
InChI Key: QIXGYUOCUKEWAB-ZCXUNETKSA-N
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Description

5-ETHOXY-3-[(7Z)-3-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a thiazolo[3,2-a][1,3,5]triazine ring system fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHOXY-3-[(7Z)-3-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thiazolo[3,2-a][1,3,5]triazine Ring: This can be achieved through the cyclization of appropriate thioamide and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the fluorophenyl moiety to the thiazolo[3,2-a][1,3,5]triazine ring using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups under suitable conditions.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential pharmacological properties can be explored for the development of new therapeutic agents, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ETHOXY-3-[(7Z)-3-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, by modulating the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-ETHOXY-3-[(7Z)-3-(3-CHLOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE
  • 5-ETHOXY-3-[(7Z)-3-(3-BROMOPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of 5-ETHOXY-3-[(7Z)-3-(3-FLUOROPHENYL)-6-OXO-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-7-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H17FN4O3S

Molecular Weight

424.4 g/mol

IUPAC Name

(7Z)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-3-(3-fluorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H17FN4O3S/c1-2-29-14-6-7-16-15(9-14)17(19(27)24-16)18-20(28)26-11-25(10-23-21(26)30-18)13-5-3-4-12(22)8-13/h3-9H,2,10-11H2,1H3,(H,24,27)/b18-17-

InChI Key

QIXGYUOCUKEWAB-ZCXUNETKSA-N

Isomeric SMILES

CCOC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)F

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC(=CC=C5)F

Origin of Product

United States

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